molecular formula C14H14N2O2S B1655714 N'-(4-methylphenyl)sulfonylbenzenecarboximidamide CAS No. 4115-16-6

N'-(4-methylphenyl)sulfonylbenzenecarboximidamide

Cat. No.: B1655714
CAS No.: 4115-16-6
M. Wt: 274.34 g/mol
InChI Key: DHPNSBYDAZHMIC-UHFFFAOYSA-N
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Description

N’-(4-methylphenyl)sulfonylbenzenecarboximidamide is a chemical compound with the molecular formula C14H14N2O2S . It has extensive applications in scientific research due to its unique structure, which enables it to serve as a catalyst, a reagent, and a building block for synthesizing various organic compounds.


Molecular Structure Analysis

The molecular structure of N’-(4-methylphenyl)sulfonylbenzenecarboximidamide is represented by the formula C14H14N2O2S . More detailed structural information, including 2D and 3D conformers, can be found in databases like PubChem .


Chemical Reactions Analysis

The specific chemical reactions involving N’-(4-methylphenyl)sulfonylbenzenecarboximidamide are not detailed in the available resources. Its role in reactions likely depends on its function as a catalyst, a reagent, or a building block.


Physical and Chemical Properties Analysis

N’-(4-methylphenyl)sulfonylbenzenecarboximidamide has a molecular weight of 274.32 g/mol . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can also be found in databases like PubChem .

Mechanism of Action

The mechanism of action of N’-(4-methylphenyl)sulfonylbenzenecarboximidamide is not specified in the available resources. Its applications in scientific research suggest it may have diverse mechanisms depending on the specific context.

Safety and Hazards

The safety and hazards associated with N’-(4-methylphenyl)sulfonylbenzenecarboximidamide are not detailed in the available resources. For comprehensive safety information, it is recommended to refer to material safety data sheets (MSDS) or similar resources .

Properties

IUPAC Name

N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-11-7-9-13(10-8-11)19(17,18)16-14(15)12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPNSBYDAZHMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386197
Record name N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4115-16-6
Record name N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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